molecular formula C20H38O2S B12514466 2-Sulfanylethyl octadec-9-enoate

2-Sulfanylethyl octadec-9-enoate

Cat. No.: B12514466
M. Wt: 342.6 g/mol
InChI Key: WEMJWKKJHSZRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfanylethyl octadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of a sulfanyl group attached to an ethyl chain, which is further esterified with octadec-9-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-sulfanylethanol. This reaction can be catalyzed by dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out at room temperature, and the product is purified through standard chromatographic techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylethyl octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

2-Sulfanylethyl octadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the formulation of cosmetics, lubricants, and biodegradable materials.

Mechanism of Action

The mechanism of action of 2-sulfanylethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the fatty acid moiety can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and an unsaturated fatty acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H38O2S

Molecular Weight

342.6 g/mol

IUPAC Name

2-sulfanylethyl octadec-9-enoate

InChI

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3

InChI Key

WEMJWKKJHSZRQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.